molecular formula C22H23NO5 B11094093 tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11094093
M. Wt: 381.4 g/mol
InChI Key: UAZSLQYLTGBUCC-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxy group, a methoxyphenyl group, and a phenyl group attached to a pyrrole ring

Preparation Methods

The synthesis of tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a β-keto ester and an amine.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl chloride and a suitable base.

    Functionalization of the Pyrrole Ring: The hydroxy, methoxyphenyl, and phenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation and nucleophilic substitution.

The reaction conditions for these steps typically involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts, such as Lewis acids or bases.

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of cancer, inflammation, and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The compound is used in the development of new materials with unique properties, such as organic light-emitting diodes (OLEDs) and conductive polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological processes.

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide: This compound has a carboxamide group instead of a carboxylate group, which may affect its reactivity and biological activity.

    This compound methyl ester: This compound has a methyl ester group instead of a tert-butyl ester group, which may influence its solubility and stability.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-1-(4-methoxyphenyl)-5-oxo-2-phenyl-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H23NO5/c1-22(2,3)28-21(26)17-18(14-8-6-5-7-9-14)23(20(25)19(17)24)15-10-12-16(27-4)13-11-15/h5-13,18,24H,1-4H3

InChI Key

UAZSLQYLTGBUCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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